molecular formula C9H6NNaO3 B1407500 Sodium 1,3-benzoxazol-2-ylacetate CAS No. 1251919-71-7

Sodium 1,3-benzoxazol-2-ylacetate

Cat. No.: B1407500
CAS No.: 1251919-71-7
M. Wt: 199.14 g/mol
InChI Key: HAQQDWJWLYKACO-UHFFFAOYSA-M
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Description

Sodium 1,3-benzoxazol-2-ylacetate is a chemical compound with the CAS Number: 1251919-71-7 . It has a molecular weight of 199.14 and its linear formula is C9 H6 N O3 . Na . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H7NO3.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 199.14 and its linear formula is C9 H6 N O3 . Na .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Sodium 1,3-benzoxazol-2-ylacetate is involved in various chemical reactions, such as forming different heterocyclic compounds. For instance, it is used in the synthesis of isoindolobenzazepines, a type of nitrogen heterocycle, through reactions with derivatives of phthalimidin-2-ylacetic acid (Scartoni, Fiaschi, Catalano, Morelli, & Marsili, 1979).

Photophysical Properties and Antimicrobial Activity

  • Compounds derived from this compound, such as fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives, exhibit notable photophysical properties and have been studied for their antimicrobial activities against various strains of bacteria and fungi (Phatangare, Borse, Padalkar, Patil, Gupta, Umape, & Sekar, 2013).

Analytical Chemistry Applications

  • In analytical chemistry, derivatives of this compound, like sodium benzoxazole-2-sulfonate, are utilized as derivatization reagents for analyzing amines and amino acids using high-performance liquid chromatography (HPLC) with fluorescence or UV detection (Idowu & Adewuyi, 1993).

Neuroprotective Properties

Other Chemical Transformations

  • This compound is involved in various other chemical transformations. For example, the reduction of related benzoxazole derivatives leads to different products such as dimerized 1,2-dihydropyridine derivatives, showcasing its utility in synthesizing diverse chemical structures (Zarin, Liepin, Lavrinovich, & Aren, 1974).

Properties

IUPAC Name

sodium;2-(1,3-benzoxazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3.Na/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQQDWJWLYKACO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251919-71-7
Record name Sodium1,3-benzoxazol-2-ylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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